molecular formula C14H13BrN2O B5782157 2-(4-bromophenyl)-N-(pyridin-4-ylmethyl)acetamide

2-(4-bromophenyl)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B5782157
M. Wt: 305.17 g/mol
InChI Key: ZBRZKVOFAOJDSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-N-(pyridin-4-ylmethyl)acetamide (IUPAC name: N-(pyridin-4-ylmethyl)-2-(4-bromophenyl)acetamide) is a brominated aromatic acetamide derivative featuring a pyridinylmethyl substituent on the amide nitrogen. Structurally, it consists of a 4-bromophenyl group linked via an acetamide bridge to a pyridin-4-ylmethyl moiety.

The pyridine ring introduces hydrogen-bonding and π-stacking capabilities, which may influence its intermolecular interactions and solubility .

Properties

IUPAC Name

2-(4-bromophenyl)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O/c15-13-3-1-11(2-4-13)9-14(18)17-10-12-5-7-16-8-6-12/h1-8H,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRZKVOFAOJDSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCC2=CC=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Physical Properties of Selected Acetamide Derivatives

Compound Name (ID) Substituent(s) Yield (%) Melting Point (°C) Key Functional Groups Source
Target Compound Pyridin-4-ylmethyl N/A N/A Bromophenyl, pyridine
N-(4-Bromophenyl)-2-(thiazol-3-yl)acetamide (9e) 4-Methoxyphenyl-thiazole 15 210–213 Thiazolone, methoxy
N-(4-Bromophenyl)-2-(triazinoindole)acetamide (26) Triazino[5,6-b]indole-thio 95 N/A Triazinoindole, thioether
2-(Thiazolidinedione)-N-(4-bromophenyl)acetamide (4j) 3-Methoxybenzylidene-thiazolidinedione 96 253–255 Thiazolidinedione, benzylidene
FPR2 Agonist (Pyridazinone derivative) 4-Methoxybenzyl-pyridazinone N/A N/A Pyridazinone, methoxy

Key Observations :

  • Yield : Thiazolidinedione derivatives (e.g., 4j in ) exhibit higher yields (~96%) compared to thiazolone analogs (~15–21% in ), likely due to optimized reaction conditions.
  • Melting Points : Thiazolidinedione derivatives (253–288°C) have higher melting points than thiazolone analogs (162–232°C), attributed to increased planarity and hydrogen-bonding capacity .
  • Solubility : The pyridin-4-ylmethyl group in the target compound may enhance water solubility compared to purely aromatic substituents (e.g., bromophenyl), as seen in Py4MA derivatives .

Key Insights :

  • FPR Modulation: Thiazolone derivatives () and pyridazinone analogs () show potent FPR activity, with the latter achieving FPR2 specificity through 4-methoxybenzyl substitution . The target compound’s pyridine group may mimic these interactions but requires empirical validation.
  • Antimicrobial Activity: Thiazolidinedione derivatives () exhibit notable antimicrobial effects, likely due to the electrophilic 2,4-dione moiety disrupting bacterial membranes .
  • Structural Determinants: Electron-withdrawing groups (e.g., bromo, nitro) enhance receptor binding in FPR agonists, while bulky substituents (e.g., triazinoindole in ) may limit bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.